4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol, commonly referred to as SKI II or SphK-I2, is a synthetic compound extensively utilized in scientific research as an inhibitor of sphingosine kinases (SphKs) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is classified as a thiazole derivative and has played a crucial role in exploring the biological functions of SphKs and their product, sphingosine-1-phosphate (S1P) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. While originally considered a dual inhibitor of both SphK1 and SphK2 isoforms, recent studies suggest SKI II primarily acts by triggering the lysosomal degradation of SphK1 [].
The synthesis of SKI II involves several key steps that focus on modifying the core structure to enhance its inhibitory properties. The initial synthetic route typically involves:
The synthesis process may also include purification steps such as recrystallization or chromatography to achieve high purity levels (≥98% as per HPLC analysis) before biological evaluation .
The molecular formula of SKI II is , with a molecular weight of approximately 302.78 g/mol . Its structure features:
The three-dimensional conformation of SKI II allows it to fit into the active site of sphingosine kinase, where it can effectively inhibit enzyme activity by blocking substrate access .
SKI II primarily participates in inhibiting the enzymatic reaction catalyzed by sphingosine kinase, which converts sphingosine into sphingosine 1-phosphate. This inhibition leads to:
The compound does not exhibit competitive inhibition at the ATP-binding site, distinguishing it from other inhibitors that may directly compete with ATP for binding .
The mechanism by which SKI II exerts its effects involves several biochemical interactions:
SKI II exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings, particularly in pharmacological studies.
SKI II has significant applications in scientific research, particularly in cancer biology:
SKI-II ((2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole) functions as a potent dual inhibitor of sphingosine kinase isoforms SK1 and SK2, enzymes responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). Mechanistically, SKI-II binds to a conserved pocket within both kinases that overlaps with the substrate-binding site, thereby competitively blocking sphingosine access while simultaneously interfering with ATP utilization through noncompetitive inhibition. This dual binding mode results in effective suppression of S1P biosynthesis across diverse cell types [1] [5]. Structural analyses reveal that SKI-II's chlorophenyl moiety engages in hydrophobic interactions with SK1's Phe192, while its hydroxyl group forms hydrogen bonds with Asp178 in SK1 and analogous residues in SK2, explaining its pan-inhibitory activity [5].
The pharmacological consequence is a rapid decline in intracellular S1P levels (IC₅₀ ≈ 5-10 µM), disrupting S1P-mediated signaling cascades including PI3K/AKT activation and NF-κB translocation. This inhibition has been experimentally leveraged to reduce viral replication; for instance, SKI-II diminishes measles virus titers by approximately one log step in human primary lymphocytes through mTORC1 suppression and subsequent impairment of viral protein translation [1]. Similarly, in ovarian cancer models, SKI-II reverses S1P-driven chemoresistance by downregulating survival pathways and resensitizing cells to platinum-based therapeutics [5].
Table 1: Comparative Inhibition of Sphingosine Kinase Isoforms by SKI-II
Parameter | SK1 Inhibition | SK2 Inhibition | Cellular Outcome |
---|---|---|---|
IC₅₀ (µM) | 5.3 | 8.2 | Reduced S1P export |
Binding Site | Substrate pocket | Substrate pocket | Competitive substrate blockade |
Key Interactions | Phe192, Asp178 | Homologous residues | Hydrophobic/H-bond stabilization |
Downstream Effects | mTORC1 suppression | NF-κB inhibition | Viral replication arrest [1] |
Beyond sphingosine kinases, SKI-II targets dihydroceramide desaturase (Des1), the enzyme catalyzing the final step in de novo ceramide synthesis by inserting the 4,5-trans-double bond into dihydroceramide. Kinetic studies demonstrate that SKI-II acts as a noncompetitive inhibitor with respect to dihydroceramide substrates, indicating binding to an allosteric site distinct from the catalytic center. This inhibition elevates cellular dihydroceramide pools by 3-5 fold while reducing ceramide derivatives [2].
Structurally, SKI-II's thiazole core and chlorophenyl group are critical for Des1 engagement, as analogs lacking these moieties show diminished potency. Molecular modeling suggests interaction with hydrophobic residues near Des1's NADH-binding domain, potentially distorting the enzyme's ability to coordinate the iron-oxygen chemistry required for desaturation. This mechanistic nuance positions SKI-II as a multi-target modulator capable of simultaneously restricting S1P production while redirecting sphingolipid flux toward dihydroceramides—lipid species implicated in autophagy induction and endoplasmic reticulum stress responses [2] [8].
Table 2: Structural Determinants of SKI-II for Enzyme Inhibition
Enzyme Target | Inhibition Mode | Critical SKI-II Moieties | Functional Consequence |
---|---|---|---|
Sphingosine Kinases | Competitive | Chlorophenyl, hydroxyl | S1P depletion |
Des1 | Noncompetitive | Thiazole core | Dihydroceramide accumulation |
NADH-cyt b5 reductase | Noncompetitive | Hydroxyl, thiazole nitrogen | Electron transfer disruption [2] [6] |
SKI-II exerts profound biological effects by dysregulating the ceramide/S1P rheostat—a metabolic equilibrium where ceramide promotes apoptosis and growth arrest while S1P drives proliferation and survival. By inhibiting both SK1/2 and Des1, SKI-II creates a triple-impact perturbation: (1) S1P synthesis blockade, (2) ceramide reduction via Des1 inhibition, and (3) dihydroceramide accrual. The net effect is a shift toward pro-death sphingolipids, though the dominance of dihydroceramide over ceramide nuances the outcome [3] [8].
In hematopoietic stem/progenitor cells (HSPCs), SKI-II mimics TNFα-induced erythropoiesis suppression, where ceramide accumulation inhibits erythroid differentiation while promoting granulomonocytic lineage commitment. This skewing correlates with transcriptional reprogramming: GATA-1 downregulation (erythroid master regulator) and PU.1 upregulation (myeloid driver). Critically, adding exogenous S1P reverses SKI-II's anti-erythropoietic effect, confirming rheostat mediation [8]. Virologically, SKI-II's rheostat disruption impairs measles virus replication by reducing rpS6 phosphorylation, a ribosomal protein essential for cap-dependent viral mRNA translation [1]. In cancer, rheostat inversion by SKI-II antagonizes S1P-mediated survival signaling, sensitizing malignancies to cytotoxic therapies [5].
Table 3: Sphingolipid Rheostat Modulation by SKI-II in Disease Models
Disease Context | Sphingolipid Changes | Key Molecular Effects | Functional Outcome |
---|---|---|---|
Viral infection | S1P ↓, ceramide ↔, dihydroceramide ↑ | mTORC1 inhibition, rpS6 dephosphorylation | Reduced viral protein synthesis [1] |
Hematopoiesis | S1P ↓, ceramide ↑ (via TNFα synergy) | GATA-1 ↓, PU.1 ↑ | Erythropoiesis → myelopoiesis shift [8] |
Ovarian cancer | S1P ↓ (dominant effect) | AKT inactivation, miR dysregulation | Chemosensitization [5] |
SKI-II's inhibition of Des1 requires electron transfer from NADH-cytochrome b5 reductase (cyt b5R) to cytochrome b5 (cyt b5), which subsequently provides electrons to Des1. Molecular docking simulations reveal that SKI-II occupies a hydrophobic cleft near cyt b5R's FAD-binding domain, with its hydroxyl group forming hydrogen bonds with Lys125 and Lys162—residues critical for electrostatic interactions with cyt b5's heme propionates [2] [6].
Brownian dynamics simulations further demonstrate that SKI-II binding increases the distance between cyt b5R's electron-donating residues (e.g., Lys163) and cyt b5's Asp64/Asp70 electron-accepting clusters from ~6.58 Å to >9 Å. This disruption of the electrostatic steering mechanism reduces electron transfer efficiency by >60%, as quantified by rate constant (k) reductions in kinetic models [6]. Flexibility analyses via molecular dynamics (1 ns simulations) show that SKI-II binding stabilizes a closed conformation of cyt b5R, restricting domain movements essential for productive complexation with cyt b5. These computational insights rationalize SKI-II's ability to uncouple electron flow to Des1, thereby inhibiting dihydroceramide-to-ceramide conversion [2] [4].
Table 4: Docking Parameters for SKI-II Interaction with Cytochrome b5 Reductase
Docking Parameter | Value/Interaction | Functional Implication |
---|---|---|
Binding affinity (ΔG) | -8.2 kcal/mol | High-affinity, noncompetitive binding |
Critical residues | Lys125, Lys162, Phe192 | H-bonding and hydrophobic stabilization |
Electron transfer distance | Increased from 6.02 Å (native) to >9 Å | Impaired FAD→heme electron shuttle |
Domain mobility | Reduced hinge motion in FAD/NADH domains | Rigidification hindering cyt b5 docking [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7